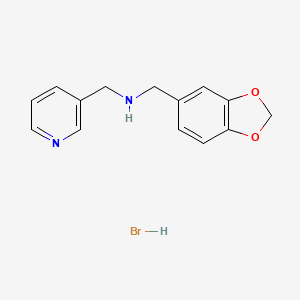

(1,3-Benzodioxol-5-ylmethyl)(3-pyridinylmethyl)amin-Hydrobromid

Übersicht

Beschreibung

“(1,3-Benzodioxol-5-ylmethyl)(3-pyridinylmethyl)amine hydrobromide” is a chemical compound with the CAS Number: 1609396-27-1 . It has a molecular weight of 323.19 . The compound is solid in its physical form .

Molecular Structure Analysis

The IUPAC name for this compound is N-(1,3-benzodioxol-5-ylmethyl)(3-pyridinyl)methanamine hydrobromide . The InChI code for this compound is 1S/C14H14N2O2.BrH/c1-2-12(8-15-5-1)9-16-7-11-3-4-13-14(6-11)18-10-17-13;/h1-6,8,16H,7,9-10H2;1H .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound’s linear formula is C14 H14 N2 O2 . Br H .Wirkmechanismus

The mechanism of action of (1,3-Benzodioxol-5-ylmethyl)(3-pyridinylmethyl)amine hydrobromide involves the selective activation of the delta-opioid receptor. This receptor is coupled to G proteins, which initiate a signaling cascade that leads to the modulation of ion channels and the release of neurotransmitters. The activation of the delta-opioid receptor has been shown to produce analgesic effects by reducing the release of pain neurotransmitters such as substance P and glutamate. Additionally, the activation of the delta-opioid receptor has been shown to produce antidepressant-like effects by increasing the release of neurotransmitters such as dopamine and serotonin.

Biochemical and Physiological Effects:

The biochemical and physiological effects of (1,3-Benzodioxol-5-ylmethyl)(3-pyridinylmethyl)amine hydrobromide are primarily mediated through the activation of the delta-opioid receptor. The compound has been shown to produce analgesic effects by reducing the release of pain neurotransmitters such as substance P and glutamate. Additionally, the compound has been shown to produce antidepressant-like effects by increasing the release of neurotransmitters such as dopamine and serotonin. These effects are the result of the modulation of ion channels and the release of neurotransmitters that are downstream of the delta-opioid receptor.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using (1,3-Benzodioxol-5-ylmethyl)(3-pyridinylmethyl)amine hydrobromide in lab experiments include its high selectivity for the delta-opioid receptor and its well-established synthesis method. The compound has been extensively studied in animal models of pain and depression, and its effects have been well-characterized. However, the limitations of using this compound include its potential for off-target effects and its limited solubility in aqueous solutions. Additionally, the compound's effects may vary depending on the species and strain of animal used in experiments.

Zukünftige Richtungen

For the study of (1,3-Benzodioxol-5-ylmethyl)(3-pyridinylmethyl)amine hydrobromide include the investigation of its potential as a therapeutic agent for the treatment of chronic pain conditions and depression. Additionally, the compound's effects on other physiological systems, such as the immune system and the cardiovascular system, should be investigated. The development of more selective agonists for the delta-opioid receptor may also lead to the identification of new therapeutic targets for the treatment of pain and mood disorders.

Wissenschaftliche Forschungsanwendungen

Anticancer-Forschung

Diese Verbindung wurde bei der Entwicklung und Synthese von 1-Benzo[1,3]dioxol-5-yl-Indolen mit 3-N-fusionierten Heteroaryl-Einheiten verwendet . Diese Indole haben vielversprechende Aktivität gegen verschiedene Krebszelllinien gezeigt, darunter Prostata-, Bauchspeicheldrüsen- und akute lymphatische Leukämie. Die Fähigkeit der Verbindung, einen Zellzyklusarrest und Apoptose zu induzieren, macht sie zu einer wertvollen Vorlage für die Entwicklung neuer Antikrebsmittel.

Studien zur molekularen Diversität

Die strukturelle Vielfalt von Indolen, einschließlich derer, die von (1,3-Benzodioxol-5-ylmethyl)(3-pyridinylmethyl)amin-Hydrobromid abgeleitet sind, wird untersucht, um die Struktur-Wirkungs-Beziehungen zu verstehen . Diese Studien sind entscheidend für die Identifizierung neuer Moleküle mit potenten Antitumor-Eigenschaften.

Chemische Synthese

Die Verbindung dient als Baustein in der chemischen Synthese, insbesondere in Pd-katalysierten C-N-Kreuzkupplungsreaktionen . Dieser Prozess ist essentiell für die Herstellung komplexer Moleküle mit potenziellen pharmakologischen Aktivitäten.

Mechanistische Studien

Forscher verwenden diese Verbindung, um die Wirkmechanismen von Indol-basierten Antikrebsmolekülen zu untersuchen . Das Verständnis, wie diese Moleküle mit biologischen Zielstrukturen interagieren, kann zur Entwicklung effektiverer Behandlungen führen.

Arzneimittelforschung

Die Rolle der Verbindung bei der Synthese verschiedener Indol-Derivate macht sie zu einem wichtigen Akteur in der Arzneimittelforschung . Ihre Einarbeitung in neue Moleküle könnte zu Durchbrüchen in verschiedenen therapeutischen Bereichen führen.

Pharmakologisches Profiling

Die Verbindung wird im pharmakologischen Profiling verwendet, um die Wirksamkeit und Sicherheit neuer Arzneimittelkandidaten zu beurteilen . Sie hilft bei der Bestimmung des therapeutischen Potenzials neuer Verbindungen.

Biochemische Forschung

In der biochemischen Forschung wird diese Verbindung verwendet, um die Wechselwirkung zwischen kleinen Molekülen und biologischen Makromolekülen zu untersuchen . Solche Wechselwirkungen sind grundlegend für die Entdeckung neuer Medikamente.

Materialwissenschaft

Neben ihren Anwendungen in den Biowissenschaften könnte die Verbindung auch in der Materialwissenschaft eingesetzt werden, insbesondere bei der Entwicklung organischer elektronischer Materialien aufgrund ihrer strukturellen Eigenschaften .

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)methanamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2.BrH/c1-2-12(8-15-5-1)9-16-7-11-3-4-13-14(6-11)18-10-17-13;/h1-6,8,16H,7,9-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEGSEOTZFWPIFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNCC3=CN=CC=C3.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1609396-27-1 | |

| Record name | 3-Pyridinemethanamine, N-(1,3-benzodioxol-5-ylmethyl)-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609396-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-Methoxyphenyl)azepan-1-yl]acetic acid;hydrochloride](/img/structure/B1652714.png)

![3-amino-1-(4-nitrophenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B1652720.png)